N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.08922618 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N6O2S, with a molecular weight of 382.4 g/mol. The structure features a combination of benzothiazole and pyrazole moieties, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and amide bond formations. The preparation of individual components such as benzodioxole and benzothiazole derivatives is crucial for the successful synthesis of the final product.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis, with some derivatives achieving IC50 values as low as 1.35 μM . This suggests that this compound may possess similar or enhanced activity against various pathogens.
Cytotoxicity Studies
In vitro studies have demonstrated that several compounds related to this structure are non-toxic to human cells (e.g., HEK-293 cells), indicating a favorable safety profile for potential therapeutic applications . The cytotoxic effects were evaluated using various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Similar compounds have shown IC50 values in the micromolar range against these lines . The mechanism of action may involve the modulation of specific signaling pathways crucial for cancer cell survival.
Research Findings and Case Studies
Study | Findings | IC50 Values |
---|---|---|
Study 1 | Significant antimicrobial activity against M. tuberculosis | 1.35 - 2.18 μM |
Study 2 | Induction of apoptosis in MCF-7 and A549 cell lines | 0.65 - 2.41 μM |
Study 3 | Non-toxic to HEK-293 cells | N/A |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. These interactions may inhibit essential enzymes or receptors involved in disease processes, particularly in microbial infections and cancer proliferation.
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-10-7-15(19-16(22)13-9-24-5-6-25-13)21(20-10)17-18-12-4-3-11(23-2)8-14(12)26-17/h3-4,7-9H,5-6H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDMWPJDNAEJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=COCCO2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.